molecular formula C15H14ClIN2O2 B3474605 3-Chloro-1-(4-iodophenyl)-4-piperidin-1-ylpyrrole-2,5-dione

3-Chloro-1-(4-iodophenyl)-4-piperidin-1-ylpyrrole-2,5-dione

Cat. No.: B3474605
M. Wt: 416.64 g/mol
InChI Key: AEHOGWBUNADONB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-1-(4-iodophenyl)-4-piperidin-1-ylpyrrole-2,5-dione is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a chloro group, an iodophenyl group, and a piperidinyl group attached to a pyrrole-2,5-dione core. Its unique structure makes it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(4-iodophenyl)-4-piperidin-1-ylpyrrole-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrole Core: The pyrrole-2,5-dione core can be synthesized through a cyclization reaction involving a suitable dione and an amine.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Iodophenyl Group: The iodophenyl group can be introduced via a coupling reaction, such as a Suzuki coupling, using a suitable iodophenyl boronic acid and a palladium catalyst.

    Incorporation of the Piperidinyl Group: The piperidinyl group can be attached through a nucleophilic substitution reaction using piperidine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(4-iodophenyl)-4-piperidin-1-ylpyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and iodophenyl groups can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Piperidine in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-Chloro-1-(4-iodophenyl)-4-piperidin-1-ylpyrrole-2,5-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(4-iodophenyl)-4-piperidin-1-ylpyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-1-(4-iodophenyl)-5,6-dihydro-2(1H)-pyridinone: Similar structure but lacks the piperidinyl group.

    3-Chloro-1-(4-iodophenyl)-4-(4-methyl-1-piperazinyl)-1H-pyrrole-2,5-dione: Similar structure with a piperazinyl group instead of a piperidinyl group.

Uniqueness

3-Chloro-1-(4-iodophenyl)-4-piperidin-1-ylpyrrole-2,5-dione is unique due to the presence of the piperidinyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development.

Properties

IUPAC Name

3-chloro-1-(4-iodophenyl)-4-piperidin-1-ylpyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClIN2O2/c16-12-13(18-8-2-1-3-9-18)15(21)19(14(12)20)11-6-4-10(17)5-7-11/h4-7H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHOGWBUNADONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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